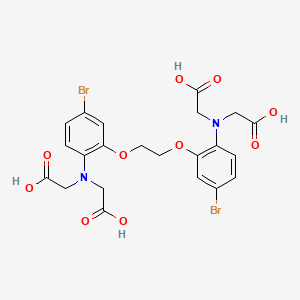

![molecular formula C₁₄H₂₂O₄ B1147846 (1R,5S,6R)-5-(戊-3-氧基)-7-氧代双环[4.1.0]庚-3-烯-3-羧酸乙酯 CAS No. 347378-74-9](/img/structure/B1147846.png)

(1R,5S,6R)-5-(戊-3-氧基)-7-氧代双环[4.1.0]庚-3-烯-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

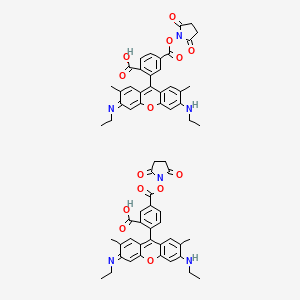

This compound is a genotoxic impurity (GTI) found in pharmaceuticals, such as oseltamivir phosphate, an active pharmaceutical ingredient (API) (Puppala, Subbaiah, & Maheswaramma, 2022).

Synthesis Analysis

The synthesis involves complex organic reactions. For example, a study on a related compound describes the enzymatic kinetic resolution to prepare a structurally similar 7-oxabicyclo[2.2.1]heptene derivative (Schueller, Manning, & Kiessling, 1996).

Molecular Structure Analysis

The molecular structure features a 7-oxabicyclo[4.1.0]heptene framework, which is common in various synthetic and natural compounds. For instance, a related compound was synthesized and its structure was determined using X-ray crystallography (Vera et al., 2007).

Chemical Reactions and Properties

This compound can undergo various chemical transformations. A related study on a 2-azabicyclo[2.2.1]heptene derivative showed its rearrangement under acidic conditions (Kobayashi, Ono, & Kato, 1992).

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystalline structure are crucial for pharmaceutical applications. A study on a related bicyclic compound highlighted its crystalline structure and thermodynamic properties (Vera et al., 2007).

Chemical Properties Analysis

Chemical properties like reactivity, stability, and interactions with other molecules are essential for its application in drug synthesis. For example, in the synthesis of oseltamivir phosphate, its reactivity and stability were significant for ensuring the purity and efficacy of the drug (Puppala, Subbaiah, & Maheswaramma, 2022).

科学研究应用

分析方法开发

开发了一种新型液相色谱-质谱 (LC-MS) 方法,用于超痕量水平检测和定量一种遗传毒性杂质,该杂质在结构上与 (1R,5S,6R)-5-(戊-3-氧基)-7-氧代双环[4.1.0]庚-3-烯-3-羧酸乙酯相关,存在于药物成分磷酸奥司他韦中。该方法高效、经济,并为进一步分析提供了母离子和子离子的质量确认 (Puppala 等,2022).

合成和化学转化

- 一项关于 3-氮杂-8-氧代三环[3.2.1.02,4]辛烷-6-酮缩醛的酸催化重排的研究描述了衍生物的高度立体选择性全合成,展示了该化合物在复杂化学转化中的效用 (Nativi 等,1989).

- 对 7-氧代双环[2.2.1]庚烷-2-酮的还原性氧环开环的研究证明了碳糖基戊吡喃糖苷的合成,突出了该化合物在复杂糖衍生物合成中的相关性 (Cossy 等,1995).

- 制备 (R)-(+)-7-氧代双环[2.2.1]庚-5-烯-外-2-羧酸作为开环复分解聚合 (ROMP) 底物的先驱,进一步说明了其在高级聚合物合成技术中的效用 (Schueller 等,1996).

药物中间体合成

描述了与查询分子相关的化合物乙基(5S,6R)-2-(4-甲苯基)-6-[(1R)-叔丁基二甲基甲硅烷基氧基乙基]-青霉烷-3-羧酸的合成,展示了其作为药物中间体的潜力 (Lei,2010).

属性

IUPAC Name |

ethyl (1R,5S,6R)-5-pentan-3-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-4-10(5-2)17-11-7-9(14(15)16-6-3)8-12-13(11)18-12/h7,10-13H,4-6,8H2,1-3H3/t11-,12+,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXCGRFGEVXWIT-XQQFMLRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC2C1O2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@H]1C=C(C[C@@H]2[C@H]1O2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S,6R)-Ethyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5(6)-CR 110 [5(6)-Carboxyrhodamine 110, hydrochloride]](/img/no-structure.png)

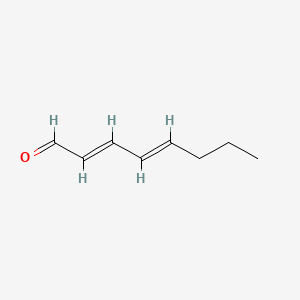

![methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B1147784.png)